L-Arginine, L-tryptophyl-L-arginyl-L-tryptophyl-L-tyrosyl-L-cysteinyl-
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Overview
Description
L-Arginine, L-tryptophyl-L-arginyl-L-tryptophyl-L-tyrosyl-L-cysteinyl- is a complex peptide composed of multiple amino acids. This compound is notable for its potential applications in various fields, including medicine, biology, and chemistry. Each amino acid in this peptide contributes to its unique properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-tryptophyl-L-arginyl-L-tryptophyl-L-tyrosyl-L-cysteinyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC or EDC) and coupling agents (e.g., HOBt or HOAt).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under controlled conditions.
Deprotection: Protective groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system (e.g., E. coli), which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Arginine, L-tryptophyl-L-arginyl-L-tryptophyl-L-tyrosyl-L-cysteinyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.
Substitution: Various reagents, such as acylating agents or alkylating agents, can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide-linked peptides, while reduction yields free thiol-containing peptides.
Scientific Research Applications
L-Arginine, L-tryptophyl-L-arginyl-L-tryptophyl-L-tyrosyl-L-cysteinyl- has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including its role in nitric oxide production and immune modulation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of L-Arginine, L-tryptophyl-L-arginyl-L-tryptophyl-L-tyrosyl-L-cysteinyl- involves its interaction with various molecular targets and pathways. For instance:
Nitric Oxide Production: L-Arginine is a precursor for nitric oxide (NO) synthesis, which plays a crucial role in vasodilation and immune response.
Protein Interactions: The peptide can interact with specific proteins, influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- L-Arginine, L-tryptophyl-L-histidyl-L-tryptophyl-L-arginyl-L-lysyl-
- L-Arginine, L-tryptophyl-L-arginyl-L-tryptophyl-L-tyrosyl-L-lysyl-
Uniqueness
L-Arginine, L-tryptophyl-L-arginyl-L-tryptophyl-L-tyrosyl-L-cysteinyl- is unique due to the presence of cysteine, which allows for the formation of disulfide bonds, adding stability and functionality to the peptide. This distinguishes it from similar peptides that lack cysteine and, consequently, the ability to form such bonds.
Properties
CAS No. |
383413-64-7 |
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Molecular Formula |
C46H60N14O8S |
Molecular Weight |
969.1 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C46H60N14O8S/c47-31(20-26-22-54-32-9-3-1-7-29(26)32)39(62)56-34(11-5-17-52-45(48)49)40(63)59-37(21-27-23-55-33-10-4-2-8-30(27)33)42(65)58-36(19-25-13-15-28(61)16-14-25)41(64)60-38(24-69)43(66)57-35(44(67)68)12-6-18-53-46(50)51/h1-4,7-10,13-16,22-23,31,34-38,54-55,61,69H,5-6,11-12,17-21,24,47H2,(H,56,62)(H,57,66)(H,58,65)(H,59,63)(H,60,64)(H,67,68)(H4,48,49,52)(H4,50,51,53)/t31-,34-,35-,36-,37-,38-/m0/s1 |
InChI Key |
FHWTZFWYRDVZTN-DLXWRWKMSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origin of Product |
United States |
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